molecular formula C17H18ClN3O3S B3013353 N-(5-chloro-2-methoxyphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide CAS No. 946324-37-4

N-(5-chloro-2-methoxyphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide

Cat. No. B3013353
CAS RN: 946324-37-4
M. Wt: 379.86
InChI Key: PZPDQRVBYVQFBZ-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C17H18ClN3O3S and its molecular weight is 379.86. The purity is usually 95%.
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Scientific Research Applications

Spatial Orientation in Anion Coordination

  • The spatial orientation of related amide derivatives affects anion coordination. For instance, the stretched amide N-[2-(4-methoxypheny)-ethyl]-2-(quinolin-8-yl-amino)acetamide exhibits a tweezer-like geometry, influencing its self-assembly and interaction with ions (Kalita & Baruah, 2010).

Pharmacological Applications

  • Amide derivatives including quinazoline have been evaluated for various pharmacological properties. For example, certain compounds demonstrated binding and moderate inhibitory effects in assays related to toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory potential (Faheem, 2018).
  • Some quinazoline acetanilide derivatives exhibit pronounced anxiolytic, antiphobic, and antidepressant activity, suggesting their potential as psychotropic agents (Tyurenkov et al., 2013).

Structural and Chemical Properties

  • Structural aspects of related compounds, such as amide containing isoquinoline derivatives, reveal interesting properties like gel formation and fluorescence emission, which could have implications in materials science (Karmakar et al., 2007).

Antimicrobial and Antiprotozoal Activity

  • Some derivatives, like N-(substituted-phenyl)-2-[5-(quinoxalin-2-yloxymethyl)-[1,3,4] oxadiazol-2-ylsulfanyl]-acetamides, have shown promising antibacterial, antifungal, and anti-Trypanosoma cruzi activities, indicating their potential use in treating infections and tropical diseases (Patel et al., 2017).

Potential as Anticancer Agents

  • Certain N-aryl(benzyl,heteryl)-2-(tetrazolo[1,5-c]quinazolin-5-ylthio)acetamides demonstrate anticancer and antimicrobial properties, showing potential for development as therapeutic agents in cancer treatment (Antypenko et al., 2016).

Synthesis and Reactivity

  • The synthesis and reactivity of related compounds, such as [1,2,4]Triazolo-annelated Quinazolines, provide insights into their chemical behavior, which is crucial for designing new drugs and materials (Al-Salahi, 2010).

properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O3S/c1-24-14-7-6-10(18)8-13(14)19-15(22)9-25-16-11-4-2-3-5-12(11)20-17(23)21-16/h6-8H,2-5,9H2,1H3,(H,19,22)(H,20,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZPDQRVBYVQFBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC(=O)NC3=C2CCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-methoxyphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide

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